molecular formula C₂₀H₂₆D₆ClNO₄ B1148311 Vernakalant-d6 Hydrochloride CAS No. 866455-16-5

Vernakalant-d6 Hydrochloride

カタログ番号 B1148311
CAS番号: 866455-16-5
分子量: 391.96
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Vernakalant is synthesized through a small-scale, five-step process that includes etherification of α-chloro cyclohexanone, diastereoselective transamination, and formation of the pyrrolidine ring via boronic acid catalyzed amidation followed by imide reduction, yielding an overall 56% yield (Kocieński, 2014). An alternative synthesis approach involves zinc-amine-promoted etherification, enzyme-catalyzed asymmetric transamination, and pyrrolidine ring formation via alkyl-B(OH)2-catalyzed amidation and subsequent imide reduction (Limanto et al., 2014).

Molecular Structure Analysis

The molecular basis of Vernakalant's high-affinity binding to Kv1.5 channels, which are crucial for its antiarrhythmic properties, involves several conserved amino acids such as Thr479, Thr480, Ile502, Val505, and Val508. These residues are important for drug-channel interactions, affecting the blockage efficiency and specificity of Vernakalant towards atrial-selective potassium channels (Eldstrom et al., 2007).

Chemical Reactions and Properties

Vernakalant undergoes rapid metabolism via 4-O-demethylation by cytochrome P450 (CYP)2D6 to its major metabolite RSD1385, which then circulates predominantly as an inactive glucuronide conjugate. This metabolic pathway is crucial for understanding Vernakalant's pharmacokinetics and its interaction with other drugs and substances (Mao et al., 2009).

Physical Properties Analysis

The pharmacokinetics of Vernakalant indicate that it exhibits linear pharmacokinetics over a dose range of 0.1 mg/kg to 5.0 mg/kg in healthy subjects, showing dose proportionality in patients with atrial fibrillation or atrial flutter. Its metabolism is significantly influenced by CYP2D6 genotype, age, and serum creatinine concentration, affecting its systemic clearance and, consequently, its plasma concentration over time (Mao et al., 2012).

Chemical Properties Analysis

Vernakalant's efficacy in converting atrial fibrillation to sinus rhythm without significantly affecting ventricular electrophysiology is attributed to its selective inhibition of atrial potassium and sodium ion channels. It is selective for potassium channels present in the atria and not the ventricles, and its sodium channel block is rate-dependent. These properties make Vernakalant a novel agent in the management of atrial fibrillation, highlighting its unique mechanism of action compared to other antiarrhythmic drugs (Fedida, 2007).

科学的研究の応用

Pharmacokinetics and Metabolism

Vernakalant hydrochloride's pharmacokinetics and metabolism have been explored extensively, showing that the disposition and metabolic profile depend on the cytochrome P450 (CYP)2D6 genotype. It undergoes rapid and extensive distribution and metabolism, with differences in drug exposure between extensive metabolizers (EMs) and poor metabolizers (PMs) Mao et al., 2011. Further, population pharmacokinetics studies highlight the influence of CYP2D6 genotype, age, and serum creatinine concentration on vernakalant clearance, suggesting dose adjustments based on patient characteristics are unnecessary for its intravenous administration Mao et al., 2012.

Atrial Selectivity and Safety

The atrial-selective properties of vernakalant, resulting in the rapid conversion of AF without significant proarrhythmic effects, mark its potential in clinical applications. Studies have shown vernakalant's effectiveness in terminating over 50% of recent-onset AF with minimal ventricular proarrhythmic effects Naccarelli et al., 2008. This atrial selectivity stems from its blockade of potassium channels present in the atria and not the ventricle, alongside important rate-dependent sodium channel blocking properties.

Efficacy in Clinical Trials

Clinical trials have validated vernakalant's efficacy in converting AF to sinus rhythm, with a rapid onset of action and a good safety profile. For instance, a study highlighted that 51.7% of patients treated with vernakalant for short-duration AF converted to sinus rhythm within a median time of 11 minutes Roy et al., 2008. Such findings underscore its potential utility in emergency or acute care settings for AF management.

Safety And Hazards

Vernakalant-d6 Hydrochloride is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

将来の方向性

Vernakalant has been shown to be safe and effective for rapid and durable restoration of sinus rhythm in patients with recent-onset AF . It is suggested that Vernakalant should be a first-line option for the pharmacological cardioversion of patients with haemodynamically stable recent-onset AF without severe structural heart disease .

特性

CAS番号

866455-16-5

製品名

Vernakalant-d6 Hydrochloride

分子式

C₂₀H₂₆D₆ClNO₄

分子量

391.96

同義語

Vernakalant bis(Methoxy-d3) Hydrochloride;  (3R)- 1-[(1R,2R)-2-[2-(3,4-Di(methoxy-d3)phenyl)ethoxy]cyclohexyl]-3-pyrrolidinol Hydrochloride;  (1R,2R)-2-((3R)-Hydroxypyrrolidinyl)-1-(3,4-di(methoxy-d3)phenethoxy)cyclohexane Monohydrochloride;  (1R,2R)-2-

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。